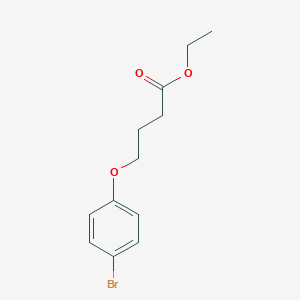

Ethyl 4-(4-bromophenoxy)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-bromophenoxy)butanoate is an organic compound with the molecular formula C12H15BrO3. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the phenyl group is substituted with a bromine atom. This compound is often used in organic synthesis and research due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-bromophenoxy)butanoate can be synthesized through the esterification of 4-(4-bromophenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(4-bromophenoxy)butanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(4-bromophenoxy)butanoic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(4-hydroxyphenoxy)butanoate, 4-(4-aminophenoxy)butanoate, or 4-(4-mercaptophenoxy)butanoate can be formed.

Ester Hydrolysis: The primary products are 4-(4-bromophenoxy)butanoic acid and ethanol.

Applications De Recherche Scientifique

Ethyl 4-(4-bromophenoxy)butanoate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is employed in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of ethyl 4-(4-bromophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, altering its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-(4-bromophenyl)butanoate: Similar in structure but lacks the phenoxy group.

Ethyl 2-(4-bromophenoxy)acetate: Contains a shorter carbon chain and different ester linkage.

Ethyl 2-bromo-2-cyclopropylacetate: Features a cyclopropyl group instead of a phenoxy group.

Uniqueness

Ethyl 4-(4-bromophenoxy)butanoate is unique due to its specific combination of a bromophenoxy group and a butanoate ester. This structure imparts distinct chemical properties, making it valuable for targeted synthesis and research applications.

Activité Biologique

Ethyl 4-(4-bromophenoxy)butanoate is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C12H15BrO3

- Molecular Weight : 271.15 g/mol

- Chemical Structure : The compound features a brominated phenoxy group attached to a butanoate moiety, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with cellular targets.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the bromine atom may be replaced by other functional groups, altering its biological activity.

- Ester Hydrolysis : Hydrolysis of the ester bond can yield active acid forms that may participate in various biochemical pathways.

Enzyme Interactions

This compound has been utilized in studies focusing on enzyme-substrate interactions. Its structure allows it to act as a probe in biochemical assays, aiding in the understanding of enzyme kinetics and mechanisms.

Case Studies and Research Findings

- Insecticidal Activity : Research has indicated that derivatives of this compound exhibit significant insecticidal properties against various pests. For instance, a study demonstrated that ethyl-4-bromophenyl carbamate (a related compound) showed a cumulative reduction of up to 96% in larval populations of Rhipicephalus (Boophilus) microplus, indicating potential applications in pest control .

- Pharmacological Effects : The compound's interactions with specific receptors suggest potential pharmacological effects. Investigations into its binding affinities are ongoing, aiming to elucidate its therapeutic roles in treating diseases related to enzyme dysfunctions or receptor malfunctions.

- Toxicological Studies : Toxicity assessments have shown that compounds similar to this compound exhibit low acute toxicity in mammals and minimal genotoxic potential, making them candidates for further development in agricultural and pharmaceutical applications .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Propriétés

IUPAC Name |

ethyl 4-(4-bromophenoxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSNTPAUIDBKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.